Cyclopentynafil
Overview
Description
Mechanism of Action
Target of Action
Cyclopentynafil is a new analogue of sildenafil . Sildenafil is a well-known phosphodiesterase-5 (PDE-5) inhibitor . Therefore, it can be inferred that the primary target of this compound is also PDE-5. PDE-5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces relaxation and dilation of blood vessels.
Mode of Action
As a PDE-5 inhibitor, this compound likely works by blocking the action of PDE-5, thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, which in turn results in relaxation and dilation of blood vessels. This is particularly significant in the blood vessels that supply the corpus cavernosum of the penis, leading to improved erectile function.
Pharmacokinetics
Sildenafil is rapidly absorbed after oral administration, widely distributed throughout the body, metabolized primarily by the liver, and excreted in the feces and urine .
Result of Action
The molecular effect of this compound is the inhibition of PDE-5, leading to increased levels of cGMP . The cellular effect is the relaxation and dilation of blood vessels, particularly in the penis, leading to improved erectile function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, factors such as liver function can influence the metabolism and excretion of the drug
Biochemical Analysis
Biochemical Properties
Cyclopentynafil, like other phosphodiesterase-5 (PDE-5) inhibitors, plays a significant role in biochemical reactions . It interacts with the PDE-5 enzyme, inhibiting its activity and leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This interaction is crucial for its function as a treatment for erectile dysfunction .
Cellular Effects
This compound’s effects on cells are primarily related to its role as a PDE-5 inhibitor . By inhibiting PDE-5, this compound prevents the breakdown of cGMP, a molecule that plays a crucial role in cell signaling pathways . This leads to an increase in cGMP levels, which can influence various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the PDE-5 enzyme and inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels can then lead to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the PDE-5 enzyme, preventing the breakdown of cGMP
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentynafil can be synthesized through a multi-step process involving the following key steps :
Formation of the Pyrazolo[4,3-d]pyrimidin-7-one Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the cyclopentylpiperazinylsulfonyl group and other substituents through nucleophilic substitution reactions.
Final Purification: The crude product is purified using chromatographic techniques to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Quality Control: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and ensuring stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Cyclopentynafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Substituted derivatives with different functional groups introduced.
Scientific Research Applications
Cyclopentynafil has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
- Avanafil
Cyclopentynafil’s unique structural features and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
IUPAC Name |
5-[5-(4-cyclopentylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O4S/c1-4-8-21-23-24(30(3)29-21)26(33)28-25(27-23)20-17-19(11-12-22(20)36-5-2)37(34,35)32-15-13-31(14-16-32)18-9-6-7-10-18/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,27,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKIXTHMBBUCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5CCCC5)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173706-34-7 | |
Record name | Cyclopentynafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOPENTYNAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3DP75078L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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